molecular formula C3H4BrN5S B6225243 [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide CAS No. 2768326-42-5

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

Cat. No. B6225243
CAS RN: 2768326-42-5
M. Wt: 222.1
InChI Key:
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide, also known as TATD, is a synthetic organic compound which belongs to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 307.22 g/mol. It is mainly used as a building block for various drug molecules, as a reagent for the synthesis of other compounds, and for its various biological activities.

Mechanism of Action

The exact mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is unknown. However, it is believed to act by inhibiting the activity of various enzymes, such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Additionally, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, suggesting that it may act by modulating the activity of various cellular pathways.
Biochemical and Physiological Effects
1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anticonvulsant, anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities. Additionally, it has been found to possess an inhibitory effect on the enzyme acetylcholinesterase, thus exhibiting potential in the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide in laboratory experiments is its ready availability and relatively low cost. Additionally, it is a relatively stable compound and can be stored at room temperature. However, it is important to note that it is a relatively toxic compound and should be handled with care.

Future Directions

1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has a wide variety of potential applications in the field of medicine and drug development. It has already been found to possess anticonvulsant, anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities, suggesting potential in the treatment of various diseases. Additionally, further research is needed to explore its potential as an inhibitor of acetylcholinesterase, which could be useful in the treatment of Alzheimer’s disease. Furthermore, further research is needed to explore its potential as a reagent for the synthesis of various other compounds. Additionally, further research is needed to explore its potential as a drug delivery system, as well as its potential applications in the fields of agriculture and biotechnology.

Synthesis Methods

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a multi-step process involving the reaction of 1,2,4-triazole with thiourea and subsequent bromination. The reaction of 1,2,4-triazole with thiourea yields 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine, which is then brominated to obtain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide.

Scientific Research Applications

1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has been extensively studied for its various biological activities. It has been found to possess anticonvulsant, anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities. It has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, thus exhibiting potential in the treatment of Alzheimer’s disease. Additionally, it has been used as a reagent for the synthesis of various other compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl-acetic acid, which has been found to possess anti-bacterial activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide involves the reaction of 2-amino-1,3,4-thiadiazole with hydrazine hydrate to form 1,2,4-triazole-3-thiol. This intermediate is then reacted with chloroacetonitrile to form 3-(chloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is then reacted with ammonia to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "hydrazine hydrate", "chloroacetonitrile", "ammonia", "hydrobromic acid" ], "Reaction": [ "2-amino-1,3,4-thiadiazole is reacted with hydrazine hydrate to form 1,2,4-triazole-3-thiol.", "1,2,4-triazole-3-thiol is reacted with chloroacetonitrile to form 3-(chloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.", "3-(chloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is reacted with ammonia to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine.", "Hydrobromic acid is added to [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine to form the hydrobromide salt of the compound." ] }

CAS RN

2768326-42-5

Product Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

Molecular Formula

C3H4BrN5S

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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